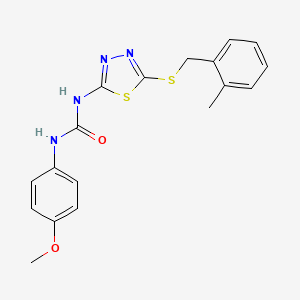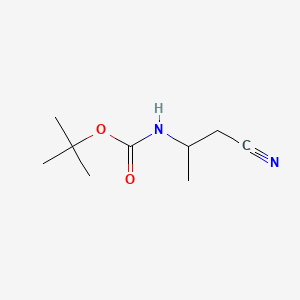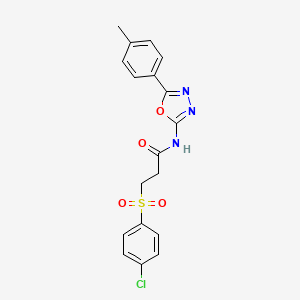![molecular formula C22H27N5O3 B3010184 3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887456-90-8](/img/structure/B3010184.png)
3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the class of imidazopurinones. This class of compounds has been extensively studied due to their potential biological activities, particularly as adenosine receptor antagonists . The presence of various substituents on the imidazo[2,1-f]purine core, such as ethoxyethyl and ethylphenyl groups, suggests that this compound could have unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of imidazopurinones typically involves the construction of the purine core followed by the introduction of substituents at specific positions on the ring system. In the context of related compounds, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones has been reported, which are potent and selective A(3) adenosine receptor antagonists . Although the exact synthetic route for the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with modifications to introduce the specific ethoxyethyl and ethylphenyl substituents.
Molecular Structure Analysis
The molecular structure of imidazopurinones is characterized by a fused ring system that includes an imidazole ring joined to a purine moiety. The substitution pattern on the core can significantly influence the molecule's conformation and, consequently, its biological activity. Docking and 3D-QSAR studies have been used to investigate the binding disposition of related compounds to the A(3) adenosine receptor, which could also be relevant for understanding the molecular interactions of the compound .
Chemical Reactions Analysis
Imidazopurinones can undergo various chemical reactions depending on their substitution pattern. For instance, compounds with a nitropyridine group substituted on an aminoisoxazolone react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . While the compound does not have the same functional groups, it may still participate in similar rearrangements or reactions with nucleophiles due to the presence of reactive sites on the imidazo[2,1-f]purine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazopurinones are influenced by their molecular structure. The introduction of alkyl and aryl groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of different substituents at the 1-, 3-, and 8-positions of imidazopurinones has been shown to improve both the potency and hydrophilicity of these molecules . The specific physical and chemical properties of "3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" would need to be determined experimentally, but it is likely that the ethoxyethyl and ethylphenyl groups contribute to its overall profile.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study by Zagórska et al. (2016) explored the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant applications. They found that certain derivatives showed promising antidepressant effects in mice, suggesting the therapeutic potential of these compounds in mental health disorders (Zagórska et al., 2016).
Molecular Studies and Receptor Affinity
- In a study conducted by Zagórska et al. (2015), novel derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and tested for their affinity to serotoninergic and dopaminergic receptors. This research indicates potential applications in developing antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Potential as A3 Adenosine Receptor Antagonists
- Research by Baraldi et al. (2005) on derivatives of imidazo[2,1-f]purine-2,4-diones revealed potent and selective antagonistic activity towards the A3 adenosine receptors. These findings have implications for the development of drugs targeting these receptors (Baraldi et al., 2005).
Metabolic Stability and Cell Permeability
- A 2018 study by Zagórska et al. focused on the metabolic stability and cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. This research is essential for understanding the pharmacokinetics and dynamics of these compounds in the context of developing new psychotropic agents (Zagórska et al., 2018).
Antidepressant-like Activity and Safety Profile
- A recent study by Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. They focused on their potential as 5-HT1A receptor partial agonists, highlighting the importance of these compounds in the context of safer and more effective antidepressant therapies (Partyka et al., 2020).
Propiedades
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-6-16-8-10-17(11-9-16)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(29)25(20(18)28)12-13-30-7-2/h8-11H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPPMYZYQFYVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)


![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)




![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)